
Exendin (9-39)
Overview
Description
Exendin (9-39), also known as Avexitide, is a 31-amino acid peptide (molecular formula: C₁₄₉H₂₃₄N₄₀O₄₇S) and a potent, selective antagonist of the glucagon-like peptide-1 receptor (GLP-1R) . It competitively inhibits GLP-1R activation by blocking the binding of endogenous GLP-1 (7-36) and synthetic agonists like Exendin-4 . Structurally, Exendin (9-39) is derived from Exendin-4 but lacks the N-terminal residues required for receptor activation, rendering it antagonistic .
Preparation Methods
The synthesis of avexitide involves the chemical modification of exendin-4, a peptide originally derived from the saliva of the Gila monster. The synthetic route typically includes solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain . The reaction conditions for SPPS involve the use of protected amino acids, coupling reagents, and deprotecting agents to ensure the correct sequence and structure of the peptide . Industrial production methods for avexitide would likely involve large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to achieve the desired purity and quality .
Chemical Reactions Analysis
Avexitide undergoes various chemical reactions, primarily involving its peptide bonds. These reactions include:
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various coupling reagents for peptide bond formation . The major products formed from these reactions are typically modified peptides with improved therapeutic properties .
Scientific Research Applications
Treatment of Congenital Hyperinsulinism (HI)
Recent studies have highlighted the potential of exendin (9-39) in managing congenital hyperinsulinism, a condition where the pancreas secretes excessive insulin. A pilot study conducted at the Children’s Hospital of Philadelphia demonstrated that exendin (9-39) effectively controlled blood sugar levels in patients unresponsive to traditional treatments like diazoxide. The study indicated that exendin (9-39) could inhibit insulin secretion even in patients with defective ATP-sensitive potassium channels .
Table 1: Summary of Clinical Studies on Exendin (9-39) for HI
Imaging Biomarker for Pancreatic Beta-cell Mass
Exendin (9-39) has also been investigated as a potential biomarker for measuring pancreatic beta-cell mass using positron emission tomography (PET). A study reported the successful synthesis of radio-labeled exendin (9-39), which allows for in vivo imaging of beta-cell mass in animal models, providing insights into diabetes pathophysiology and treatment efficacy .
Table 2: Applications of Exendin (9-39) in Imaging
Application | Methodology | Outcome |
---|---|---|
PET Imaging | [(18)F]exendin (9-39) synthesis | Effective biomarker for beta-cell mass |
SPECT Imaging | In-111 labeled exendin (9-39) | Potential for assessing pancreatic function |
Pharmacokinetics and Dosage Recommendations
Exendin (9-39) exhibits a plasma elimination half-life of approximately 30 minutes following intravenous administration. Continuous infusion is recommended to maintain steady-state plasma concentrations, with various studies suggesting infusion rates ranging from 30 to 900 pmol/kg/min based on individual patient needs .
Table 3: Pharmacokinetic Properties of Exendin (9-39)
Parameter | Value |
---|---|
Half-life | ~30 minutes |
Steady-state infusion time | ~2.5 hours |
Recommended infusion rate | 30 - 900 pmol/kg/min |
Broader Implications in Diabetes Research
Exendin (9-39) has implications beyond hyperinsulinism; it serves as a critical tool in diabetes research to understand GLP-1 physiology better. Its ability to induce secretion of various L cell products complicates its use as a selective GLP-1 antagonist but provides valuable insights into incretin biology and potential therapeutic strategies .
Case Studies
Several case studies have documented the effects of exendin (9-39) on glucose metabolism:
- Study on Fasting and Postprandial Glucose Levels :
- Systematic Review Analysis :
Mechanism of Action
Avexitide exerts its effects by binding to the GLP-1 receptor on pancreatic islet beta cells, thereby blocking the action of endogenous GLP-1 . This antagonism prevents the excessive secretion of insulin, which is a common cause of hypoglycemia in conditions like post-bariatric hypoglycemia and congenital hyperinsulinism . By stabilizing insulin secretion and glucose levels, avexitide helps to mitigate the symptoms of hypoglycemia and improve patient outcomes .
Comparison with Similar Compounds
Key Characteristics:
- Mechanism : Binds to GLP-1R with high affinity (Ki ≈ 4.3 nM) without inducing receptor internalization .
- Pharmacokinetics : Rapid plasma clearance (elimination half-life ≈ 30 minutes) necessitates continuous infusion (30–900 pmol/kg/min) to maintain steady-state concentrations in clinical studies .
- Clinical Applications : Investigated for treating post-bariatric hypoglycemia (Phase 2 trials) , modulating β-cell function, and studying GLP-1-independent pathways due to its broad effects on L-cell products (e.g., GLP-2, peptide YY) .
Exendin (9-39) vs. Exendin-4
Key Findings :
- Exendin-4 activates GLP-1R, triggering cAMP production and insulin secretion, while Exendin (9-39) blocks these effects .
- Conjugation with cell-penetrating peptides (CPPs) like penetratin enhances Exendin (9-39)'s tumor uptake, addressing its poor intrinsic accumulation .
Exendin (9-39) vs. GLP-1 (7-36) Amide
Key Findings :
- Exendin (9-39) requires 20-fold higher concentrations than GLP-1 to block its effects in cardiomyocytes, reflecting its lower binding affinity .
- Pre-treatment with Exendin (9-39) abolishes GLP-1-induced enhancement of cardiac L-type Ca²⁺ currents, confirming its antagonistic efficacy .
Exendin (9-39) vs. Other GLP-1R Antagonoids
Avexitide (Exendin (9-39))
- Identical Properties : Avexitide is the clinical name for Exendin (9-39), with identical structure and function .
- Clinical Data : Purity >99% in Phase 2 trials for hypoglycemia .
Small-Molecule Antagonists (e.g., S6)
- Efficacy : Exendin (9-39) fully inhibits S6-induced insulin secretion in β-cells, whereas small molecules like SQ22536 (adenylyl cyclase inhibitor) only partially block these effects .
- Selectivity : Exendin (9-39) specifically targets GLP-1R, while small molecules may affect broader pathways (e.g., cAMP/PKA) .
Biological Activity
Exendin (9-39), a peptide derived from the exendin-3 molecule, is recognized primarily as a potent antagonist of the glucagon-like peptide-1 (GLP-1) receptor. This compound has garnered attention for its potential therapeutic applications, particularly in managing conditions related to insulin regulation and appetite control. This article delves into the biological activity of Exendin (9-39), supported by various studies and data.
GLP-1 Receptor Antagonism
Exendin (9-39) functions as an inverse agonist at the GLP-1 receptor, leading to a reduction in cAMP levels and subsequently inhibiting insulin secretion in pancreatic beta cells. This mechanism is particularly significant in the context of hyperinsulinemic conditions, where excessive insulin secretion can lead to hypoglycemia.
- Kd Value : The dissociation constant (Kd) for Exendin (9-39) at human GLP-1 receptors is approximately 1.7 nM, indicating high affinity for the receptor .
1. Impact on Glucose and Insulin Levels
A pivotal study assessed the effects of Exendin (9-39) on children with congenital hyperinsulinism (HI). The open-label, four-period crossover design involved administering varying doses of Exendin (9-39) and evaluating its impact on fasting glucose and insulin levels.
Treatment Group | Dose (mg/kg) | Fasting Glucose AUC Increase (%) | Fasting Insulin AUC Decrease (%) |
---|---|---|---|
Group 1 | 0.28 | 20% (P = 0.037) | - |
Group 2 | 0.44 | 20% (P = 0.037) | - |
Group 3 | 0.6 | 28% (P ≤ 0.001 during MMTT) | 57% (P = 0.009) |
The study concluded that Exendin (9-39) significantly increased fasting glucose levels while reducing insulin secretion, thereby decreasing the incidence of hypoglycemia by up to 84% in some cases .
2. Effects on Appetite Regulation
Research has also indicated that Exendin (9-39) plays a role in appetite regulation by blocking GLP-1's effects on food intake. In rat models, administration of Exendin (9-39) resulted in increased food consumption, suggesting its potential utility in understanding appetite mechanisms and developing treatments for obesity .
Case Studies
Several clinical studies have highlighted the therapeutic potential of Exendin (9-39):
Study on Congenital Hyperinsulinism
In a study involving children with congenital HI, Exendin (9-39) was shown to effectively prevent fasting and protein-induced hypoglycemia:
- Participants : 16 children aged between 10 months and 15 years.
- Findings : Significant increases in glucose levels were observed during fasting and mixed meal tests when treated with Exendin (9-39), supporting its role as a therapeutic agent for HI .
Preclinical Studies
In preclinical models using SUR-1 knockout mice, Exendin (9-39) administration resulted in elevated fasting blood glucose levels without adversely affecting glucose tolerance or insulin sensitivity. This suggests its potential application in managing conditions characterized by dysregulated insulin secretion .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which Exendin (9-39) antagonizes GLP-1 receptor activity, and how is this validated experimentally?
Exendin (9-39) acts as a competitive antagonist of GLP-1 receptors by binding to the receptor’s extracellular domain, thereby blocking the stimulatory effects of GLP-1 (7-36) and Exendin-4 on cAMP production. Methodologically, this is demonstrated using pancreatic acini or cell lines transfected with GLP-1 receptors, where cAMP levels are measured via radioimmunoassays or FRET-based biosensors after co-administration of Exendin (9-39) with agonists like Exendin-4. Dose-response curves (e.g., IC₅₀ ≈ 20 nM in guinea pig pancreatic cells) confirm its inhibitory potency .
Q. How does Exendin (9-39) modulate glucose homeostasis in preclinical models of hypoglycemia?
In post-bariatric surgery hypoglycemia models, Exendin (9-39) is administered via subcutaneous osmotic pumps (e.g., 150 pmol/kg/min in mice) to suppress GLP-1-mediated insulin hypersecretion. Glucose tolerance tests (GTTs) and hyperinsulinemic-euglycemic clamps are used to quantify insulin sensitivity and β-cell function. Studies show it normalizes fasting glucose without impairing nutrient-stimulated insulin secretion, validated by plasma insulin ELISA and continuous glucose monitoring .
Advanced Research Questions
Q. How do contradictory findings on Exendin (9-39)'s cardiovascular effects inform experimental design?
Exendin (9-39) exhibits context-dependent effects on blood pressure (BP): it antagonizes GLP-1-induced BP elevation in rats but increases BP in cisplatin-treated ferrets. Key variables include dosage (e.g., 1 µg vs. 5 µg IV), administration route (intravenous vs. intracerebroventricular), and comorbidities (e.g., chemotherapy-induced vascular toxicity). Methodologically, radiotelemetry in conscious animals captures real-time hemodynamic changes, while co-administration with cisplatin requires controls for drug interactions. Contradictions highlight the need for species-specific models and pharmacokinetic profiling of Exendin (9-39) accumulation .
Q. What strategies optimize Exendin (9-39) as a biomarker for pancreatic β-cell mass (BCM) imaging?
Radiolabeling Exendin (9-39) with ¹⁸F or ¹¹¹In involves conjugating chelators (e.g., HYNIC) or fluorobenzaldehyde via hydrazone linkages, followed by HPLC purification. In vivo PET/SPECT imaging in rats validates pancreatic uptake specificity, with blocking studies using excess unlabeled Exendin (9-39) to confirm receptor-mediated binding. Challenges include minimizing renal clearance and improving tumor-to-background ratios in insulinoma models .
Q. How is Exendin (9-39) used to dissect GLP-1 receptor signaling in emesis studies?
In cisplatin-induced emesis models (ferrets or Suncus murinus), Exendin (9-39) is infused continuously via osmotic pumps (160 µg/kg) to assess acute vs. delayed-phase vomiting. c-Fos immunohistochemistry in brainstem nuclei (e.g., dorsal vagal complex) quantifies neuronal activation. Concurrent telemetry monitors gastric myoelectric activity (GMA) and cardiovascular parameters to differentiate central vs. peripheral GLP-1 effects. Statistical analysis includes ANOVA for time-matched emesis frequency and Kaplan-Meier survival curves .
Q. Why does Exendin (9-39) exhibit poor tumor retention in GLP1R imaging, and how is this addressed?
Unlike agonists (e.g., Exendin-4), Exendin (9-39) lacks receptor internalization, reducing tumor accumulation. Conjugation to cell-penetrating peptides (e.g., penetratin) enhances cellular uptake and retention in GLP1R-positive tumors (e.g., INS-1 xenografts). Flow cytometry and confocal microscopy validate internalization efficiency, while SPECT imaging with ¹¹¹In-labeled conjugates demonstrates improved tumor-to-muscle ratios. This approach enables antagonist-based imaging without receptor activation .
Methodological Considerations
- Dosage Validation : Quantify plasma Exendin (9-39) levels via ELISA (cross-reactive with Exendin-4 C-terminal epitopes) to ensure pharmacodynamic relevance .
- Control Experiments : Use GLP-1R knockout models or receptor-saturating doses of agonists to confirm antagonist specificity .
- Statistical Power : For behavioral studies (e.g., emesis), pre-trial power analysis ensures adequate sample sizes to detect ≥50% reduction in vomiting episodes .
Data Contradictions & Resolution
- Blood Pressure Variability : Differences in cisplatin-induced vascular injury vs. healthy models necessitate separate experimental arms for cardiovascular toxicity .
- Receptor Internalization : Use fluorescence-tagged Exendin (9-39) variants to visualize trafficking disparities between agonists and antagonists .
Properties
IUPAC Name |
4-[[2-[[2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H234N40O47S/c1-14-78(10)120(185-139(227)98(62-81-29-16-15-17-30-81)177-136(224)97(61-76(6)7)175-129(217)88(35-24-53-158-149(156)157)172-144(232)119(77(8)9)184-122(210)79(11)164-126(214)90(41-46-114(199)200)168-131(219)91(42-47-115(201)202)169-132(220)92(43-48-116(203)204)170-134(222)94(50-58-237-13)171-130(218)89(40-45-109(153)194)167-127(215)86(33-20-22-51-150)166-140(228)103(72-192)182-137(225)95(59-74(2)3)174-123(211)84(152)64-118(207)208)145(233)173-93(44-49-117(205)206)133(221)178-99(63-82-66-159-85-32-19-18-31-83(82)85)138(226)176-96(60-75(4)5)135(223)165-87(34-21-23-52-151)128(216)179-100(65-110(154)195)124(212)161-67-111(196)160-69-113(198)186-54-25-36-105(186)142(230)183-104(73-193)141(229)181-102(71-191)125(213)162-68-112(197)163-80(12)146(234)188-56-27-38-107(188)148(236)189-57-28-39-108(189)147(235)187-55-26-37-106(187)143(231)180-101(70-190)121(155)209/h15-19,29-32,66,74-80,84,86-108,119-120,159,190-193H,14,20-28,33-65,67-73,150-152H2,1-13H3,(H2,153,194)(H2,154,195)(H2,155,209)(H,160,196)(H,161,212)(H,162,213)(H,163,197)(H,164,214)(H,165,223)(H,166,228)(H,167,215)(H,168,219)(H,169,220)(H,170,222)(H,171,218)(H,172,232)(H,173,233)(H,174,211)(H,175,217)(H,176,226)(H,177,224)(H,178,221)(H,179,216)(H,180,231)(H,181,229)(H,182,225)(H,183,230)(H,184,210)(H,185,227)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H4,156,157,158) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEVKKHALHSUMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C149H234N40O47S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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